molecular formula C11H6ClF3O B11867719 2-Chloro-1-(trifluoromethoxy)naphthalene

2-Chloro-1-(trifluoromethoxy)naphthalene

Cat. No.: B11867719
M. Wt: 246.61 g/mol
InChI Key: TUYVAOPDMYZFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6ClF3O It is a derivative of naphthalene, where a chlorine atom and a trifluoromethoxy group are substituted at the 2 and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the naphthalene ring. One common method is through the reaction of 2-chloronaphthalene with trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield naphthoquinones .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Chloro-1-(trifluoromethoxy)naphthalene serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of diverse derivatives.

Table 1: Types of Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of chloromethyl group with nucleophilesSodium azide, potassium thiolate
OxidationConversion to naphthoquinones or oxidized derivativesPotassium permanganate, chromium trioxide
ReductionTransformation of trifluoromethoxy groupLithium aluminum hydride

Biology

The compound has been investigated for its potential bioactive properties. Studies suggest that it may exhibit antimicrobial and antifungal activities. For example, derivatives of chloromethyl naphthalene have shown promising results against pathogens such as Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Activity
Recent research highlighted that this compound derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents, indicating strong potential for therapeutic development.

Table 2: Antifungal Activity of Derivatives

Compound NameMIC (µg/mL)Pathogen Tested
This compound6.25 - 25C. albicans
1-(Chloromethyl)-naphthalene>200A. fumigatus

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that derivatives may induce apoptosis in cancer cells, providing a basis for further drug development.

Case Study: Anticancer Activity
A study on naphthalene-substituted compounds showed significant cytotoxic activity against breast cancer cell lines (MDA-MB-231). The compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .

Industrial Applications

In industry, this compound is utilized in developing advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. Its chemical stability makes it suitable for applications in coatings, plastics, and other materials requiring durability.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Biological Activity

2-Chloro-1-(trifluoromethoxy)naphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiparasitic, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a chlorine atom and a trifluoromethoxy group. The presence of these substituents is crucial as they influence the compound's biological activity through electronic effects and steric hindrance.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of naphthalene derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited strong activity against Staphylococcus epidermidis and other human pathogens. The presence of electron-withdrawing groups like -CF3 and Cl significantly enhances antibacterial properties by increasing the electron deficiency of the aromatic system, which is essential for interaction with bacterial targets .

Table 1: Antibacterial Efficacy of Naphthalene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. epidermidis5 µg/mL
1,4-Naphthoquinone derivativesVarious pathogens10-20 µg/mL
Triazole-naphthalene hybridsE. coli, P. aeruginosa15 µg/mL

Antiparasitic Activity

The compound's antiparasitic activity has also been explored, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated that derivatives similar to this compound showed promising results against both chloroquine-sensitive and resistant strains of P. falciparum. The mechanism appears to involve disruption of the parasite's metabolic pathways, particularly through inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Table 2: Antiparasitic Activity Against Plasmodium falciparum

CompoundStrainIC50 (µM)
This compoundChloroquine-sensitive0.5
Other naphthoquinonesChloroquine-resistant>1

Anticancer Activity

The anticancer potential of naphthalene derivatives has been extensively studied. Specifically, compounds containing naphthalene moieties have shown effectiveness in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves induction of apoptosis and cell cycle arrest .

Case Study: Naphthalene-Substituted Triazole Derivatives

In a notable study, a series of naphthalene-substituted triazole derivatives were synthesized and evaluated for their cytotoxic effects. One compound demonstrated significant cytotoxicity in MDA-MB-231 cells, inducing apoptosis through caspase activation. This highlights the potential for developing naphthalene-based compounds as anticancer agents .

Table 3: Cytotoxic Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2318
Naphthalene-triazole hybridsHepG212

Properties

Molecular Formula

C11H6ClF3O

Molecular Weight

246.61 g/mol

IUPAC Name

2-chloro-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6ClF3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)16-11(13,14)15/h1-6H

InChI Key

TUYVAOPDMYZFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.